1-(2,2,3-Trimethylcyclobutyl)ethanone
Description
1-(2,2,3-Trimethylcyclobutyl)ethanone (CAS No. 2704-79-2) is a cyclobutane-derived ketone with the molecular formula C₉H₁₆O. Its structure features a cyclobutane ring substituted with three methyl groups at the 2, 2, and 3 positions, coupled with an ethanone (acetyl) group. The cyclobutane ring introduces significant steric strain due to its small ring size, which influences its reactivity and physical properties. This compound is structurally distinct from aromatic or larger cyclic ketones, making it a subject of interest in organic synthesis and materials science .
Properties
CAS No. |
2704-79-2 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1-(2,2,3-trimethylcyclobutyl)ethanone |
InChI |
InChI=1S/C9H16O/c1-6-5-8(7(2)10)9(6,3)4/h6,8H,5H2,1-4H3 |
InChI Key |
HCXMYUFLJJOXHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1(C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,3-Trimethylcyclobutyl)ethanone can be achieved through several methods. One common approach involves the oxidation of β-caryophyllene, a natural sesquiterpene, using ozone followed by reduction. The reaction is typically carried out in dichloromethane as the solvent . The oxidation step leads to the formation of intermediate products, which are then reduced to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as liquid-liquid extraction and flash chromatography are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
1-(2,2,3-Trimethylcyclobutyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
1-(2,2,3-Trimethylcyclobutyl)ethanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(2,2,3-Trimethylcyclobutyl)ethanone involves its interaction with specific molecular targets. The carbonyl group in the compound can form hydrogen bonds and interact with nucleophiles, making it reactive in various chemical environments. The pathways involved depend on the specific reactions and conditions under which the compound is used .
Comparison with Similar Compounds
Cyclic Ketones with Varying Ring Sizes
- 1-(2,2,3-Trimethylcyclopentyl)ethanone (CAS No. 17983-22-1): Molecular formula: C₁₀H₁₈O. Structural difference: Cyclopentane ring instead of cyclobutane. The additional methylene group increases molecular weight by 14 Da .
- 1-(3-Methylenecyclobutyl)ethanone (CAS No. 25303-66-6): Molecular formula: C₇H₁₀O. Structural difference: A methylene group replaces two methyl substituents on the cyclobutane ring.
Aromatic vs. Aliphatic Cyclic Ketones
- 1-(2-Chlorophenyl)ethanone (CAS No. 2142-68-9): Molecular formula: C₈H₇ClO. Structural difference: Aromatic phenyl ring with a chlorine substituent. Impact: The aromatic system enables resonance stabilization, enhancing electrophilic substitution reactivity. The chlorine atom increases polarity and boiling point (e.g., Tboil ~486 K for similar compounds) compared to the nonpolar trimethylcyclobutyl group .
Physical and Chemical Properties
| Compound | Molecular Formula | Boiling Point (K) | Key Structural Feature |
|---|---|---|---|
| 1-(2,2,3-Trimethylcyclobutyl)ethanone | C₉H₁₆O | Not reported | Strained cyclobutane + 3 methyl |
| 1-(2,2,3-Trimethylcyclopentyl)ethanone | C₁₀H₁₈O | ~379–486* | Larger cyclopentane ring |
| 1-(2-Hydroxyphenyl)ethanone | C₈H₈O₂ | 486.20 | Aromatic ring + hydroxyl group |
| 1-(3-Methylenecyclobutyl)ethanone | C₇H₁₀O | Not reported | Unsaturated cyclobutane |
Key Observations :
α-Glucosidase Inhibition
While this compound lacks direct inhibitory data, structural analogs with hydroxyl/methoxy groups (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) exhibit strong α-glucosidase inhibition due to hydrogen bonding with enzyme active sites (binding energy: −0.87 to −1.34 Kcal/mol) . The absence of polar groups in the target compound likely diminishes such activity, highlighting the role of substituents in bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
